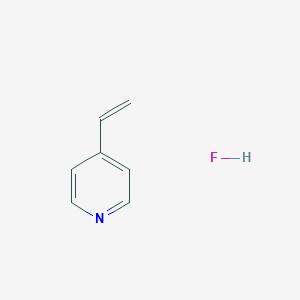

4-Vinylpyridinehydrofluoride

Description

Foundational Synthetic Routes to 4-Vinylpyridine (B31050) Precursors

The principal industrial route to 4-vinylpyridine (4-VP) involves a two-step process starting from 4-methylpyridine (B42270) (also known as 4-picoline). vulcanchem.comworldscientific.come-bookshelf.de The initial step is a condensation reaction between 4-methylpyridine and formaldehyde, which yields 4-pyridine-ethanol. researchgate.netnih.gov This reaction is typically catalyzed by acids like benzoic acid or conducted under basic conditions and can achieve high yields of the intermediate alcohol. nih.gov

The subsequent step is the dehydration of 4-pyridine-ethanol to form the desired 4-vinylpyridine. worldscientific.comnih.gov This elimination reaction is often carried out at elevated temperatures under vacuum, using catalysts such as sodium hydroxide (B78521) or potassium hydroxide to facilitate the removal of water. nih.govoup.com To prevent the spontaneous polymerization of the reactive vinyl monomer product during synthesis and distillation, inhibitors like methylene (B1212753) blue or p-tert-butylcatechol are commonly added. nih.govgoogleapis.com

Alternative laboratory-scale syntheses have also been developed. One notable method is the palladium-catalyzed Suzuki coupling of a 4-halopyridine, such as 4-bromopyridine (B75155) hydrochloride, with a vinylboronic acid derivative like 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. researchgate.net Another approach involves the catalytic dehydrogenation of 4-ethylpyridine (B106801) over metal catalysts. dokumen.pubnih.gov This method directly removes hydrogen from the ethyl group to form the vinyl double bond.

Table 1: Comparison of Synthetic Routes to 4-Vinylpyridine

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| Industrial Condensation/Dehydration | 4-Methylpyridine, Formaldehyde | Benzoic acid (condensation), NaOH (dehydration), Polymerization inhibitor | Condensation: 105-120°C; Dehydration: 140-190°C, vacuum nih.gov | Scalable, high-yield process suitable for industrial production. googleapis.com |

| Suzuki Coupling | 4-Bromopyridine HCl, Vinylboronic ester | Pd(PPh₃)₂Cl₂, K₂CO₃ | 100°C in Dioxane/Water researchgate.net | Good for lab-scale synthesis, milder conditions, but more expensive reagents. researchgate.net |

| Catalytic Dehydrogenation | 4-Ethylpyridine | Metal catalysts (e.g., Platinum, Palladium) | High temperature, vapor phase dokumen.pub | Direct conversion, but can lead to side products from cracking. sigmaaldrich.com |

Direct and Indirect Hydrofluorination Strategies for the Formation of 4-Vinylpyridinehydrofluoride

The term "this compound" is most prominently associated in the scientific literature not with an isolated monomeric salt, but with Poly(4-vinylpyridine) hydrofluoride (PVPHF) . worldscientific.comresearchgate.netstackexchange.com This stable, solid reagent is a polymer-supported form of hydrogen fluoride (B91410), which circumvents the difficulties of handling gaseous HF. nih.gov Its preparation involves the direct reaction of cross-linked poly(4-vinylpyridine) with anhydrous hydrogen fluoride. worldscientific.comoup.com The resulting material is a free-flowing powder that acts as a solid HF equivalent, with HF content adjustable by weight (typically 35-60%). worldscientific.comstackexchange.com

Direct hydrofluorination strategies that add hydrogen fluoride across the double bond of the 4-vinylpyridine monomer have also been developed. These methods typically form a 1-fluoroethyl-pyridine derivative. A notable example is the cobalt-catalyzed hydrofluorination using triethylamine (B128534) trishydrofluoride (Et₃N•3HF) as the fluorine and proton source. nih.gov This reaction proceeds under photoredox conditions, offering a pathway to the fluorinated product while avoiding the direct use of highly toxic HF gas. nih.gov

The mechanism of hydrofluorination of an alkene, such as the vinyl group of 4-vinylpyridine, using HF donors like PVPHF or amine-HF complexes follows the Markovnikov rule. The reaction is initiated by the protonation of the vinyl group's double bond by the acidic hydrogen from the HF species. This protonation occurs at the terminal carbon (CH₂) to form a more stable secondary carbocation on the carbon adjacent to the pyridine (B92270) ring.

In the subsequent step, the fluoride anion (F⁻), present in the poly-HF complex, acts as a nucleophile and attacks the carbocation. This results in the formation of the C-F bond, yielding the hydrofluorinated product. In the case of PVPHF, the reaction occurs at the interface between the solid polymer reagent and the substrate dissolved in a suitable solvent. oup.com For the cobalt-catalyzed reaction, a more complex polar-radical-polar crossover mechanism is proposed, but the net result is the regioselective addition of H and F across the double bond. nih.gov

The formation of the polymeric hydrofluoride reagent, PVPHF, does not require a catalyst but is a direct complexation reaction. The key parameters are the properties of the polymer and the concentration of hydrogen fluoride. Typically, cross-linked poly(4-vinylpyridine) is used to ensure the product is an insoluble, manageable solid. sid.ir The polymer is suspended in a solvent and treated with anhydrous hydrogen fluoride to achieve the desired loading. worldscientific.com

For the direct hydrofluorination of the 4-vinylpyridine monomer, specific catalyst systems are essential. In the photoredox method, a cobalt(salen) complex is used as the catalyst. nih.gov The reaction is performed in a solvent like acetonitrile, using Et₃N•3HF as the HF source, and is initiated by light. This method showcases a modern approach to hydrofluorination under milder, more controlled conditions. nih.gov

Table 2: Conditions for Hydrofluorination of 4-Vinylpyridine and its Polymer

| Method | Substrate | Reagent/Catalyst | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|

| Polymer Complexation | Poly(4-vinylpyridine) | Anhydrous Hydrogen Fluoride (HF) | N/A (or suspension) | Direct contact, controlled HF loading worldscientific.com | Poly(4-vinylpyridine) hydrofluoride (PVPHF) worldscientific.comresearchgate.net |

| Photoredox Catalysis | 4-Vinylpyridine monomer | Et₃N•3HF, Co(salen) catalyst | Acetonitrile | Visible light irradiation nih.gov | 4-(1-Fluoroethyl)pyridine nih.gov |

Synthetic Transformations Involving this compound as a Starting Material

The concept of using a pre-formed, monomeric this compound salt as a starting material is not well-documented. The acidic nature of the pyridinium (B92312) hydrofluoride would likely promote rapid polymerization of the vinyl group. Instead, the utility of this chemical system is demonstrated in two primary ways: the use of the polymeric reagent PVPHF for fluorinating other molecules, and the direct modification of the 4-vinylpyridine monomer itself.

The most significant application related to this topic is the use of Poly(4-vinylpyridine) hydrofluoride (PVPHF) as a versatile reagent for performing addition reactions, specifically hydrofluorination, on a variety of unsaturated substrates. worldscientific.com It has been successfully employed for the hydrofluorination of alkenes and alkynes, proceeding with high yields and Markovnikov regioselectivity. worldscientific.comresearchgate.net For example, PVPHF can convert 1,1-diphenylethene into 1-fluoro-1,1-diphenylethane. oup.com This demonstrates that while the vinyl group of the polymer's own monomer units is already incorporated into the polymer backbone, the associated HF molecules are available to react with the vinyl moieties of other molecules.

Furthermore, the direct hydrofluorination of the 4-vinylpyridine monomer is itself a key example of an addition reaction at the vinyl moiety, leading to the synthesis of 4-(1-fluoroethyl)pyridine. nih.gov

The formation of this compound, in either its monomeric or polymeric form, is fundamentally a chemical modification of the pyridine ring. The nitrogen atom of the pyridine ring is protonated by hydrogen fluoride, forming a pyridinium cation. stackexchange.com This transformation significantly alters the electronic properties of the ring, making it more electron-deficient.

In the context of the PVPHF reagent, the formation of the pyridinium polyhydrogen fluoride salt [PyN⁺-H (F(HF)n)⁻] is crucial to its function. stackexchange.com It creates a solid, acidic medium that can act as a proton source and a fluoride nucleophile donor. The reactivity of this complex is tunable; for instance, modifying PVPHF with fluorosulfonic acid has been shown to enhance its reactivity for the fluorination of secondary alcohols. worldscientific.comstackexchange.com This illustrates a modification of the pyridinium hydrofluoride complex to tailor its synthetic utility. Direct, subsequent modifications to the ring of a monomeric this compound are not synthetically practical due to the high reactivity of the vinyl group under such acidic conditions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H8FN |

|---|---|

Molecular Weight |

125.14 g/mol |

IUPAC Name |

4-ethenylpyridine;hydrofluoride |

InChI |

InChI=1S/C7H7N.FH/c1-2-7-3-5-8-6-4-7;/h2-6H,1H2;1H |

InChI Key |

STFJLZXPYGZNFG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=NC=C1.F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Reactivity Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Vinylpyridine (B31050) hydrofluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Molecular Framework Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing the organic cation of 4-Vinylpyridine hydrofluoride, the 4-vinylpyridinium ion. The protonation of the pyridine (B92270) nitrogen by hydrofluoric acid leads to significant changes in the chemical shifts of the protons and carbons, particularly those on the pyridine ring, when compared to the neutral 4-Vinylpyridine molecule. This is due to the increased positive charge on the nitrogen atom, which deshields the adjacent nuclei.

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to shift downfield (to a higher ppm value) upon protonation. The vinyl group protons would also be affected, though to a lesser extent. The presence of the N-H proton would give rise to a new, typically broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.

Similarly, in the ¹³C NMR spectrum, all carbon atoms of the pyridine ring are expected to be deshielded and shift downfield. The carbon atoms closest to the nitrogen atom (C2 and C6) would experience the most significant shift. The vinyl group carbons would also show a downfield shift.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for 4-Vinylpyridinium Ion Data presented is a hypothetical representation based on known chemical shift theory.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H2, H6 | 8.5 - 9.0 | Doublet |

| H3, H5 | 7.8 - 8.2 | Doublet |

| Hα (vinyl) | 6.5 - 7.0 | Doublet of Doublets |

| Hβ (cis, vinyl) | 6.0 - 6.5 | Doublet of Doublets |

| Hβ (trans, vinyl) | 5.5 - 6.0 | Doublet of Doublets |

| N-H | 12.0 - 15.0 | Broad Singlet |

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 4-Vinylpyridinium Ion Data presented is a hypothetical representation based on known chemical shift theory.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C4 | 145 - 150 |

| C2, C6 | 140 - 145 |

| C3, C5 | 125 - 130 |

| Cα (vinyl) | 130 - 135 |

| Cβ (vinyl) | 120 - 125 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Specific Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms. wikipedia.org For 4-Vinylpyridine hydrofluoride, ¹⁹F NMR is crucial for characterizing the hydrofluoride counter-ion. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can provide information about the nature of the hydrogen bonding between the fluoride (B91410) ion and the hydrogen atom. The hydrofluoride ion (HF₂⁻) is known to exist in equilibrium with HF and F⁻ in solution.

The ¹⁹F NMR spectrum is expected to show signals corresponding to the fluorine-containing species present in solution. uni-regensburg.de The chemical shifts can be sensitive to the solvent, temperature, and concentration, which affect the hydrogen bonding network. uni-regensburg.de In many cases, a single, time-averaged signal is observed due to rapid exchange between the different fluoride species. Coupling between ¹⁹F and the N-H proton of the pyridinium (B92312) cation may also be observable under certain conditions, providing further structural insight.

Table 3: Expected ¹⁹F NMR Chemical Shift for Hydrofluoride Species Data presented is a hypothetical representation based on known chemical shift theory for fluoride ions in solution.

| Fluorine Species | Expected Chemical Shift (ppm) | Coupling |

| [HF₂]⁻ / F⁻ | -120 to -170 | May show coupling to ¹H |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the connectivity within the vinyl group and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton. niscpr.res.in

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing information about the three-dimensional structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies for Functional Group Analysis

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a "fingerprint" of the compound.

In the IR spectrum of 4-Vinylpyridine hydrofluoride, the most significant features would be the bands associated with the pyridinium ion and the vinyl group. The protonation of the pyridine nitrogen leads to the appearance of a broad N-H stretching band, typically in the region of 2500-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are also sensitive to protonation and are expected to shift to higher frequencies compared to neutral 4-vinylpyridine. researchgate.netpw.edu.pl The vibrations of the vinyl group, including the C=C stretch and C-H stretches and bends, would also be present.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C bonds, which often give strong Raman signals.

Table 4: Key Expected IR and Raman Vibrational Frequencies for 4-Vinylpyridine Hydrofluoride Data presented is a hypothetical representation based on known vibrational frequencies for pyridinium salts.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 2500 - 3000 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Vinyl C-H Stretch | 3000 - 3100 | IR, Raman |

| Pyridinium Ring C=C, C=N Stretches | 1600 - 1650 | IR, Raman |

| Vinyl C=C Stretch | ~1630 | IR, Raman |

| Pyridinium Ring Vibrations | 1400 - 1600 | IR, Raman |

| C-H Bends (out-of-plane) | 700 - 1000 | IR |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For an ionic compound like 4-Vinylpyridine hydrofluoride, electrospray ionization (ESI) would be a suitable technique.

In positive-ion mode ESI-MS, the spectrum would be dominated by the molecular ion peak corresponding to the 4-vinylpyridinium cation [C₇H₈N]⁺. The mass-to-charge ratio (m/z) of this ion would be approximately 106.06. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the 4-vinylpyridinium cation. Collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules, such as ethylene (B1197577) (C₂H₄) or acetylene (B1199291) (C₂H₂), providing further confirmation of the structure.

Table 5: Expected Mass Spectrometry Data for 4-Vinylpyridine Hydrofluoride Data presented is based on the calculated mass of the 4-vinylpyridinium cation.

| Ion | Formula | Calculated m/z | Technique |

| [M]⁺ (cation) | [C₇H₈N]⁺ | 106.0657 | ESI-HRMS |

Electronic Spectroscopy (UV-Vis) for Conjugation Assessment and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring of 4-Vinylpyridine is an aromatic system that absorbs UV radiation.

The UV-Vis spectrum of 4-Vinylpyridine hydrofluoride is expected to show absorption bands corresponding to π-π* transitions within the pyridinium ring. Compared to neutral 4-vinylpyridine, which has an absorption maximum around 260 nm, the protonated form is expected to exhibit a slight shift in the absorption wavelength and a change in the molar absorptivity. researchgate.net This is due to the alteration of the electronic structure of the aromatic ring upon protonation. The position of the absorption maximum can be influenced by the solvent polarity.

Table 6: Expected UV-Vis Absorption Data for 4-Vinylpyridine Hydrofluoride Data presented is a hypothetical representation based on known electronic transitions in pyridinium compounds.

| Transition | Expected λₘₐₓ (nm) | Solvent |

| π → π* | 250 - 270 | Methanol or Water |

Reaction Mechanisms and Kinetic Analysis of 4 Vinylpyridinehydrofluoride Transformations

Mechanistic Pathways of Addition Reactions to the Vinyl Group

The vinyl group of 4-Vinylpyridine (B31050) hydrofluoride is susceptible to a variety of addition reactions, including electrophilic, radical, and cycloaddition pathways. The protonated pyridine (B92270) ring significantly influences the electron density of the vinyl group, thereby affecting the mechanisms and outcomes of these transformations.

Electrophilic Addition Mechanisms and Regioselectivity

The double bond in alkenes is an electron-rich region, making it susceptible to attack by electrophiles. In an electrophilic addition reaction, the π bond of the alkene is broken, and two new σ bonds are formed. The reaction is initiated by an electrophile, an electron-deficient species, which is attracted to the high electron density of the carbon-carbon double bond. The π electrons of the alkene act as a nucleophile, attacking the electrophile and forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

For unsymmetrical alkenes, the regioselectivity of electrophilic addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This rule is based on the relative stability of the resulting carbocation intermediate; more substituted carbocations are more stable.

In the case of 4-Vinylpyridine hydrofluoride, the protonated pyridine ring acts as a strong electron-withdrawing group. This deactivates the vinyl group towards electrophilic attack by reducing its electron density. The initial step of electrophilic addition involves the attack of the π electrons on an electrophile, leading to the formation of a carbocation. The stability of this carbocation dictates the regioselectivity of the reaction.

| Reactant | Product(s) | Regioselectivity | Conditions |

| 4-Vinylpyridine | 1-(4-pyridyl)ethanol | Markovnikov | Acid-catalyzed hydration |

| 4-Vinylpyridine | 2-bromo-1-(4-pyridyl)ethane | Anti-Markovnikov | HBr, peroxides |

| 4-Vinylpyridine hydrofluoride | Expected 1-(4-pyridyl)ethanol | Markovnikov | Acid-catalyzed hydration |

Radical Addition Processes and Chain Propagation

Radical addition to alkenes proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of 4-Vinylpyridine, radical polymerization is a well-studied process. The kinetics of such polymerizations are influenced by factors such as initiator concentration and temperature.

The protonation of the pyridine nitrogen in 4-Vinylpyridine hydrofluoride is expected to influence the radical addition process. The electron-withdrawing nature of the pyridinium (B92312) group can affect the stability of the radical intermediate formed during propagation. This, in turn, can alter the rate of polymerization and the properties of the resulting polymer. For instance, in the radical polymerization of styrene (B11656), a structurally similar monomer, the rate constants for propagation and termination are well-established.

| Monomer | Propagation Rate Constant (kp) at 60 °C (L mol⁻¹ s⁻¹) | Termination Rate Constant (kt) at 60 °C (L mol⁻¹ s⁻¹) |

| Styrene | 341 | 4.8 x 10⁷ |

| 4-Vinylpyridine | Data not readily available | Data not readily available |

| 4-Vinylpyridine hydrofluoride | Expected to be lower than 4-Vinylpyridine | Expected to be influenced by electrostatic interactions |

The presence of the positive charge on the pyridine ring in 4-Vinylpyridine hydrofluoride could lead to electrostatic repulsion between propagating radical chains, potentially affecting the termination rate constant.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Vinyl Moiety

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. The vinyl group of 4-Vinylpyridine can act as a dienophile in these reactions. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

Protonation of the pyridine nitrogen in 4-Vinylpyridine hydrofluoride significantly enhances its dienophilic character. The positively charged pyridinium ring acts as a powerful electron-withdrawing group, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group. This leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), facilitating the reaction. Lewis acid catalysis has been shown to dramatically improve the yield and regioselectivity of Diels-Alder reactions involving vinylpyridines, and protonation is expected to have a similar activating effect. nih.govrsc.org

For example, the thermal Diels-Alder reaction between 4-vinylpyridine and isoprene (B109036) gives a low yield and poor regioselectivity. nih.gov However, in the presence of a Lewis acid, the reaction proceeds with much higher efficiency and control. nih.gov It is anticipated that using 4-Vinylpyridine hydrofluoride would similarly lead to improved outcomes in Diels-Alder reactions.

| Dienophile | Diene | Conditions | Yield | Regioselectivity (para:meta) |

| 4-Vinylpyridine | Isoprene | Thermal | 9% | 2:1 |

| 4-Vinylpyridine | Isoprene | BF₃·OEt₂ | 76% | 19:1 |

| 4-Vinylpyridine hydrofluoride | Isoprene | Expected to be similar to Lewis acid catalysis | High | High |

Impact of the Protonated Pyridine Nitrogen on Reactivity and Selectivity

The protonation of the pyridine nitrogen atom in 4-Vinylpyridine hydrofluoride has a profound electronic and steric influence on the molecule's reactivity.

Influence on Adjacent Functional Group Reactivity

The positively charged pyridinium ion exerts a strong electron-withdrawing inductive effect on the vinyl group. This effect deactivates the double bond towards electrophilic attack, as the electron density of the π-system is reduced. Conversely, this electron deficiency makes the vinyl group more susceptible to nucleophilic attack, a reactivity pattern not typically observed in simple alkenes.

Furthermore, the protonated nitrogen can influence the regioselectivity of addition reactions. In electrophilic additions, the formation of a carbocation intermediate is a key step. The electron-withdrawing pyridinium group will destabilize a carbocation on the adjacent carbon (α-position), thus favoring the formation of a carbocation at the β-position. This leads to a predictable regiochemical outcome.

Participation in Acid-Catalyzed Reaction Sequences

In the context of 4-Vinylpyridine hydrofluoride, the protonated nitrogen is an integral part of the molecule's structure and inherently acts as an acid catalyst. This "built-in" catalyst can play a direct role in reaction mechanisms. For instance, in the hydration of the vinyl group, the pyridinium ion can donate a proton to a water molecule, increasing its electrophilicity and facilitating its addition across the double bond.

Moreover, the protonated pyridine ring can participate in more complex, acid-catalyzed reaction sequences. For example, it can promote rearrangements of intermediates or facilitate subsequent reactions of the initial addition product. The presence of the acidic proton in close proximity to the reactive vinyl center can lead to unique mechanistic pathways that are not accessible to neutral 4-vinylpyridine.

Case Studies of Reaction Mechanisms: Hydroformylation of 4-Vinylpyridine as a Precedent

The hydroformylation of 4-vinylpyridine serves as an important industrial process and a valuable case study for understanding the reaction mechanisms of vinylpyridine derivatives. This reaction, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the vinyl group's double bond. The process is typically catalyzed by transition metal complexes, most notably rhodium-based catalysts. researchgate.net

The reaction with 4-vinylpyridine can yield two primary aldehyde isomers: the branched product, 2-(4-pyridyl)propanal, and the linear product, 3-(4-pyridyl)propanal. Additionally, a common side reaction is the hydrogenation of the vinyl group to form 4-ethylpyridine (B106801).

Mechanism with Rhodium Catalysts:

The generally accepted mechanism for the rhodium-catalyzed hydroformylation of olefins, which is applicable to 4-vinylpyridine, involves a catalytic cycle with several key steps:

Catalyst Activation: The active catalytic species, typically a rhodium hydride complex like HRh(CO)(PPh₃)₃, is formed from a precursor such as Rh₄(CO)₁₂ in the presence of a phosphine (B1218219) ligand and syngas (a mixture of CO and H₂).

Olefin Coordination: The 4-vinylpyridine coordinates to the rhodium center.

Migratory Insertion: The coordinated vinyl group undergoes migratory insertion into the rhodium-hydride bond. This step is crucial as it determines the regioselectivity of the reaction. Insertion can occur in two ways, leading to either a linear or a branched alkyl-rhodium intermediate.

CO Insertion: A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form an acyl-rhodium complex.

Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the rhodium center.

Reductive Elimination: The final step involves the reductive elimination of the aldehyde product, regenerating the active rhodium hydride catalyst, which can then re-enter the catalytic cycle.

Studies have shown that the regioselectivity of the hydroformylation of 4-vinylpyridine is highly dependent on the ligands attached to the rhodium catalyst. researchgate.net For instance, the use of certain phosphine ligands can favor the formation of the branched aldehyde. researchgate.net

A notable side reaction in the hydroformylation of 4-vinylpyridine is the formation of 4-ethylpyridine. Research suggests that this hydrogenation product can arise from an unusual cleavage of the Rh-C bond in the branched alkyl-metal intermediate by the enolic form of the aldehyde product. acs.orgacs.org Deuterioformylation experiments have provided evidence for this pathway, showing that the deuterium (B1214612) atom is incorporated into the methyl group of 4-ethylpyridine. acs.org

Detailed Kinetic Studies of Key Reactions Involving 4-Vinylpyridine

While specific kinetic data for reactions of 4-vinylpyridine hydrofluoride are not available, kinetic studies on the polymerization of 4-vinylpyridine provide insights into the reactivity of the vinyl group. The rate of polymerization and the properties of the resulting polymer are influenced by factors such as the initiator, solvent, and temperature. For instance, the kinetics of reversible addition-fragmentation chain transfer (RAFT) polymerization of 4-vinylpyridine have been modeled to understand the preparation of block copolymers. researchgate.net

In the context of hydroformylation, kinetic investigations would typically focus on determining the reaction order with respect to the concentrations of the substrate (4-vinylpyridine), catalyst, carbon monoxide, and hydrogen. Such studies would allow for the elucidation of the rate-determining step in the catalytic cycle and the optimization of reaction conditions to maximize the yield and selectivity of the desired aldehyde product.

Solvent Effects and Reaction Medium Influence on Mechanistic Pathways

The choice of solvent can significantly impact the rate, selectivity, and even the mechanism of chemical reactions. For reactions involving pyridinic compounds like 4-vinylpyridine, the polarity and coordinating ability of the solvent are particularly important.

In the hydroformylation of 4-vinylpyridine, the solvent can influence the solubility of the catalyst and reactants, the stability of intermediates in the catalytic cycle, and the rates of individual steps. For example, polar solvents might favor pathways involving charged intermediates. The use of biphasic systems, such as an aqueous-organic system, has also been explored for the hydroformylation of 4-vinylpyridine to facilitate catalyst recovery and product separation. researchgate.net

The solvation of poly(4-vinylpyridine) and its quaternized derivatives has been studied in various binary solvent mixtures. mdpi.com These studies demonstrate that the polymer-solvent interactions are highly dependent on the degree of quaternization and the composition of the solvent mixture, which in turn affects the properties of the polymer in solution. mdpi.com While these findings pertain to the polymer, they underscore the importance of the reaction medium in influencing the behavior of the pyridine nitrogen, which would also be a key factor in the reactions of 4-vinylpyridine hydrofluoride.

Computational and Theoretical Chemistry Investigations of 4 Vinylpyridinehydrofluoride

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Vinylpyridine (B31050) hydrofluoride. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

The first step in the computational investigation of 4-Vinylpyridine hydrofluoride is the determination of its most stable three-dimensional structure through geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are employed for this purpose.

DFT methods, such as those utilizing the B3LYP functional, are widely used due to their balance of computational cost and accuracy. For 4-Vinylpyridine hydrofluoride, DFT calculations would predict the bond lengths, bond angles, and dihedral angles of the 4-vinylpyridinium cation and its interaction with the fluoride (B91410) anion. It is anticipated that the protonation would occur at the nitrogen atom of the pyridine (B92270) ring, leading to changes in the geometry of the ring and the vinyl group. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the geometries obtained from DFT. For instance, a study on the vinyl fluoride and hydrogen fluoride complex utilized MP2 with the 6-311++G(d,p) basis set to determine its planar geometry. researchgate.net

A systematic conformational analysis would also be performed to identify the global minimum energy structure and other low-energy conformers. This involves rotating the vinyl group and considering different orientations of the hydrofluoride moiety relative to the pyridinium (B92312) ring. The polarity of the medium can significantly influence conformational profiles, as demonstrated in studies of other fluorinated organic molecules. nih.gov

Table 1: Predicted Geometrical Parameters for 4-Vinylpyridinium Cation (Illustrative)

| Parameter | DFT/B3LYP/6-31G* (Predicted) |

| C-N Bond Length (ring) | ~1.35 Å |

| C-C Bond Length (ring) | ~1.39 - 1.40 Å |

| C-C Bond Length (vinyl) | ~1.34 Å |

| C-H Bond Length | ~1.08 - 1.09 Å |

| N-H Bond Length | ~1.02 Å |

| C-N-C Bond Angle | ~120° |

Note: These are hypothetical values based on typical computations for similar structures and serve to illustrate the type of data generated.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the examination of molecular orbitals (MOs), charge distributions, and electrostatic potentials.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For 4-Vinylpyridine hydrofluoride, the HOMO is expected to be localized on the vinyl group and the pyridine ring, while the LUMO would likely be centered on the pyridinium ring.

Analysis of charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how the electron density is distributed across the molecule. In 4-Vinylpyridine hydrofluoride, the positive charge is expected to be delocalized over the pyridinium ring, with the nitrogen atom bearing a significant portion of this charge. The fluoride ion would, of course, carry a negative charge.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For the 4-vinylpyridinium cation, the region around the acidic proton on the nitrogen and parts of the vinyl group would be expected to be electron-deficient (blue regions), indicating susceptibility to nucleophilic attack. Conversely, the fluoride anion represents a region of high electron density (red region).

Quantum chemical calculations can accurately predict various thermochemical properties of 4-Vinylpyridine hydrofluoride. These properties are essential for understanding its stability and behavior in chemical reactions.

Standard enthalpies of formation, entropies, and heat capacities can be calculated using statistical thermodynamics based on the computed vibrational frequencies and rotational constants. These values are crucial for determining the thermodynamics of reactions involving this compound.

Furthermore, the reaction energy landscape for processes such as the polymerization of the vinyl group or its hydrofluorination can be mapped out. This involves calculating the energies of reactants, products, intermediates, and transition states.

Table 2: Predicted Thermochemical Properties of 4-Vinylpyridine Hydrofluoride (Illustrative)

| Property | Predicted Value |

| Standard Enthalpy of Formation (gas phase) | |

| Standard Entropy | |

| Heat Capacity (Cv) | |

| HOMO-LUMO Gap | ~4-5 eV |

Note: The values for enthalpy, entropy, and heat capacity would be calculated based on frequency computations at a specified level of theory.

Reaction Pathway Prediction and Transition State Characterization

A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. For 4-Vinylpyridine hydrofluoride, this could involve studying the addition of hydrogen fluoride across the vinyl double bond.

Computational methods can be used to model the reaction mechanism, for example, a stepwise AdE2-type protonation-fluorination. nih.gov This would involve locating the transition state for the initial protonation of the vinyl group by the acidic proton of the pyridinium moiety, followed by the attack of the fluoride ion on the resulting carbocation. The geometry of the transition state provides insights into the steric and electronic factors that control the reaction rate and selectivity.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the reactants and products on the potential energy surface. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies of 4-Vinylpyridine hydrofluoride can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in the IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to particular functional groups, such as the N-H stretch of the pyridinium ion, the C=C stretch of the vinyl group, and the vibrations of the pyridine ring.

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Vinylpyridine hydrofluoride. The predicted spectra can be compared with experimental data to confirm the structure of the compound. DFT calculations have been successfully used to predict J(FF) spin-spin coupling constants in fluorinated pyridines, demonstrating the utility of these methods for complex spectroscopic analysis. researchgate.net

Table 3: Predicted Spectroscopic Data for 4-Vinylpyridine Hydrofluoride (Illustrative)

| Spectrum | Predicted Feature |

| IR | N-H stretch (~3200-3400 cm⁻¹) |

| IR | C=C stretch (vinyl) (~1640 cm⁻¹) |

| ¹H NMR | N-H proton (~12-14 ppm) |

| ¹H NMR | Vinyl protons (~5-7 ppm) |

| ¹³C NMR | Pyridinium ring carbons (~120-150 ppm) |

| ¹⁹F NMR | Fluoride anion (highly dependent on environment) |

Note: These are illustrative predictions based on known spectroscopic data for similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of 4-Vinylpyridine hydrofluoride in condensed phases, such as in solution. nih.gov

MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. These simulations can provide insights into the conformational dynamics of 4-Vinylpyridine hydrofluoride, showing how the vinyl group rotates and how the molecule flexes in solution.

Furthermore, MD simulations can be used to study the intermolecular interactions between 4-Vinylpyridine hydrofluoride and solvent molecules. This includes analyzing the solvation structure around the pyridinium cation and the fluoride anion, as well as the formation of hydrogen bonds. Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different solvents. For instance, QM/MM MD simulations have been used to study the solvation of halide ions in water. mdpi.com

Applications of Machine Learning and Artificial Intelligence in Theoretical Chemical Research of 4-Vinylpyridinehydrofluoride

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the theoretical chemical research of compounds like this compound. researchgate.net These computational techniques offer the potential to significantly accelerate the prediction of molecular properties and enhance our understanding of structure-property relationships, moving beyond the time and resource limitations of traditional quantum mechanical calculations. chemistryviews.orgcecam.org By training on datasets generated from high-fidelity methods like Density Functional Theory (DFT), ML models can learn to approximate complex quantum mechanical interactions at a fraction of the computational cost. deepmind.google

In the context of this compound, a key application of machine learning is the development of predictive models for a range of physicochemical properties. For instance, researchers can construct a dataset of this compound and its hypothetical derivatives with various functional groups. For each of these compounds, properties such as electronic structure, vibrational frequencies, and interaction energies can be calculated using DFT. This data then serves as the ground truth for training sophisticated machine learning models, such as graph neural networks or kernel-based methods. arxiv.orgyoutube.com

The predictive power of such a machine learning model can be evaluated by comparing its predictions against DFT calculations for a set of compounds not included in the training data. The table below illustrates a hypothetical comparison of DFT-calculated and ML-predicted properties for a test set of this compound derivatives.

| Derivative of this compound | Property | DFT Calculated Value | ML Predicted Value | Absolute Error |

|---|---|---|---|---|

| Methyl-substituted | Dipole Moment (Debye) | 3.45 | 3.42 | 0.03 |

| Amino-substituted | HOMO-LUMO Gap (eV) | 4.12 | 4.18 | 0.06 |

| Nitro-substituted | Polarizability (ų) | 15.8 | 15.6 | 0.2 |

| Halogenated (Cl) | Dipole Moment (Debye) | 2.98 | 3.01 | 0.03 |

The primary advantage of this approach is the dramatic reduction in computational time. chemistryviews.org While DFT calculations for a single compound can take several hours or even days on a high-performance computing cluster, a trained ML model can predict the properties of a new molecule in milliseconds. youtube.com This efficiency enables high-throughput virtual screening of a vast chemical space of potential this compound derivatives for desired properties. The following table provides an illustrative comparison of the computational cost for property prediction of a library of 10,000 hypothetical derivatives.

| Computational Method | Average Time per Compound | Total Time for 10,000 Compounds |

|---|---|---|

| Density Functional Theory (DFT) | ~ 5 hours | ~ 5.7 years |

| Machine Learning (ML) Model | ~ 100 milliseconds | ~ 16.7 minutes |

Furthermore, machine learning can be employed to develop highly accurate force fields, often referred to as machine learning potentials (MLPs), for molecular dynamics (MD) simulations. arxiv.orgresearchgate.netnih.gov These MLPs can capture the nuances of intermolecular and intramolecular interactions with an accuracy comparable to ab initio methods, but at a computational cost that allows for simulations of larger systems over longer timescales. tum.denorthwestern.edu For this compound, this would facilitate detailed investigations into its dynamic behavior, conformational landscape, and interactions with other molecules in various environments.

The application of AI and ML in the theoretical study of this compound represents a significant step forward, enabling researchers to explore chemical space more efficiently and gain deeper insights into the compound's properties and potential applications. nih.gov

Polymerization Research Involving 4 Vinylpyridinehydrofluoride As a Monomer

Mechanisms and Kinetics of Radical Polymerization of 4-Vinylpyridinehydrofluoride

Conventional free radical polymerization is a common method for polymerizing vinyl monomers. The process is characterized by three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: This first step involves the creation of an active radical center. wikipedia.org Initiator molecules, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are decomposed by heat or light to form primary radicals. chemistrysteps.com These highly reactive species then attack the carbon-carbon double bond of a 4-vinylpyridine (B31050) monomer, transferring the radical center to the monomer and creating a monomer radical. wikipedia.orgchemistrysteps.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. wikipedia.org This process repeats rapidly, adding thousands of monomer units in a short time. hacettepe.edu.tr The reaction is typically exothermic. The rate of propagation is a critical factor in determining the final molecular weight of the polymer.

Termination: The growth of a polymer chain ceases through termination reactions. hacettepe.edu.tr This typically occurs via two mechanisms:

Combination (or Coupling): Two growing radical chains react to form a single, longer polymer chain. hacettepe.edu.tr

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. hacettepe.edu.tr Termination can also occur by reaction with an initiator radical or impurities. wikipedia.org

In conventional free radical polymerization, controlling the molecular weight and the molecular weight distribution (represented by the Polydispersity Index, PDI or Đ) is challenging. The PDI for this method is typically high, often greater than 1.5. acs.org However, some degree of control can be exerted by manipulating reaction conditions:

Initiator Concentration: Higher initiator concentrations lead to a greater number of growing chains, which in turn results in lower average molecular weights.

Monomer Concentration: The molecular weight generally increases with the initial monomer concentration.

Temperature: Increasing the temperature increases the rate of both initiation and termination. The net effect on molecular weight depends on the specific monomer-initiator system.

Chain Transfer Agents: The addition of a chain transfer agent can effectively lower the molecular weight by terminating a growing chain and initiating a new one.

The properties of polymers are significantly affected by their molecular weight distribution. nsf.govmdpi.com For more precise control over these parameters, controlled/living polymerization techniques are preferred. nih.gov

Exploration of Ionic Polymerization Mechanisms (Cationic and Anionic)

Ionic polymerization offers an alternative route to synthesizing poly(4-vinylpyridine).

Anionic Polymerization: 4-Vinylpyridine is well-suited for anionic polymerization due to the electron-withdrawing nature of the pyridine (B92270) ring, which can stabilize the propagating carbanion. acs.org This method can produce polymers with very low PDI and predictable molecular weights. colab.ws The polymerization is typically initiated by strong nucleophiles like organolithium compounds (e.g., n-butyllithium) at low temperatures in polar aprotic solvents like THF to prevent side reactions. acs.orgcolab.ws However, the high reactivity of the propagating species makes the process sensitive to impurities. acs.org Furthermore, P4VP can become insoluble in THF at higher molecular weights and low temperatures, necessitating the use of co-solvents. acs.org

Cationic Polymerization: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a Lewis base, which can interfere with the cationic polymerization process by complexing with the cationic initiator or the propagating carbocation. This often leads to uncontrolled reactions and side products. Therefore, cationic polymerization is generally not a preferred method for vinylpyridines. hacettepe.edu.tr However, techniques have been developed to transform living cationic polymers into anionic ones to create specific block copolymers. uni-bayreuth.deuni-bayreuth.de

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP) Applied to Vinylpyridine Systems

To overcome the limitations of conventional radical and ionic polymerizations, controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (PDI < 1.5), and complex architectures. nih.govethz.ch

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CLRP method that has been successfully applied to the polymerization of 4-vinylpyridine. acs.org The process involves a conventional radical initiator and a RAFT agent, typically a thiocarbonylthio compound like cumyl dithiobenzoate. acs.org The RAFT agent reversibly caps (B75204) the growing polymer chains, establishing an equilibrium between active (propagating) radicals and dormant species. This dynamic equilibrium ensures that all chains grow at a similar rate, leading to low polydispersity. acs.orgrsc.org RAFT polymerization of 4VP has been used to create well-defined homopolymers and block copolymers. acs.orgelsevierpure.commdpi.comrsc.orgtandfonline.comrsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. acs.org Successful ATRP of 4-vinylpyridine has been reported, yielding polymers with controlled molecular weights and low PDIs. acs.orgresearchgate.net The choice of the initiating/catalytic system is crucial, as the basicity of the 4VP monomer can interfere with the catalyst. acs.org For instance, using a chloride-based initiating system is essential for good control in protic media. acs.org Reverse ATRP, where a conventional radical initiator is used and the transition metal is in its higher oxidation state, has also been successfully applied to 4VP. tandfonline.com

The table below summarizes typical conditions and outcomes for the controlled polymerization of 4-vinylpyridine.

| Polymerization Technique | Initiator/CTA | Catalyst/Ligand | Solvent | Temperature (°C) | PDI (Mw/Mn) | Reference |

| RAFT | AIBN / Cumyl dithiobenzoate | - | Bulk | 60 | 1.10 - 1.25 | acs.org |

| ATRP | Ethyl 2-chloropropionate | CuICl / TPMA | Aqueous Media | 30 | ~1.3 | acs.org |

| Reverse ATRP | AIBN | CuCl2 / Me6-TREN | DMF | 75 | < 1.5 | tandfonline.com |

| NMRP | BPO / TEMPO | - | Bulk | 138 | 1.02 - 1.50 | cmu.edu |

Table generated based on data from cited research articles.

Copolymerization Studies with Other Monomers

Copolymerization of 4-vinylpyridine with other monomers is a key strategy to tailor the properties of the final material, combining the characteristics of both monomers. For instance, copolymerization with styrene (B11656) can modify the hydrophobicity and mechanical properties of the resulting polymer. researchgate.net

In copolymerization, the reactivity ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in one monomer (e.g., M1) to add another molecule of the same monomer (M1) versus the other comonomer (M2). sapub.org These ratios are crucial for predicting the composition and microstructure of the resulting copolymer. tue.nl

For the copolymerization of 4-vinylpyridine (V) and styrene (S) via free radical polymerization, reactivity ratios have been determined. One study reported values of rS = 0.75 ± 0.03 and rV = 0.57 ± 0.03 using the Kelen-Tüdős method. researchgate.net Another study found similar values of rV = 0.85 and rS = 0.67. researchgate.net Since both reactivity ratios are less than one, and their product (rS * rV) is also less than one, it indicates that the system tends towards random or alternating copolymerization rather than forming long blocks of a single monomer. sapub.org

The table below shows reactivity ratios for the copolymerization of 4-vinylpyridine (M1) with styrene (M2).

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (4VP) | r2 (Styrene) | r1 * r2 | Copolymerization Tendency | Reference |

| 4-Vinylpyridine | Styrene | 0.57 ± 0.03 | 0.75 ± 0.03 | 0.43 | Random/Alternating | researchgate.net |

| 4-Vinylpyridine | Styrene | 0.85 | 0.67 | 0.57 | Random/Alternating | researchgate.net |

Table generated based on data from cited research articles.

Analysis of Monomer Sequence Distribution in Copolymers

The monomer sequence distribution in copolymers derived from 4-vinylpyridine is a critical factor that influences the macroscopic properties of the final material. niscpr.res.in This distribution is quantitatively described by monomer reactivity ratios (r), which compare the rate at which a growing polymer chain adds a monomer of its own kind versus a comonomer. Analysis of these ratios provides insight into whether the resulting copolymer has a random, alternating, or blocky structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C{1H}-NMR, is a powerful technique for elucidating the microstructure of these copolymers. niscpr.res.in By analyzing the chemical shifts of specific atoms, researchers can determine the frequency of different monomer triads (sequences of three monomer units). niscpr.res.in For instance, in a copolymer of 4-vinylpyridine (V) and styrene (S), triads such as SSS, SSV, and VSV can be identified and quantified. niscpr.res.in Studies have shown that the experimentally observed concentrations of these triads are in good agreement with those calculated using statistical models based on terminal model reactivity ratios. niscpr.res.in

The reactivity ratios for 4-vinylpyridine (r1) have been determined with various comonomers (r2) under free-radical polymerization conditions. These values are essential for predicting the copolymer composition and sequence distribution.

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 (4-Vinylpyridine) | r2 | Polymerization Conditions | Reference |

|---|---|---|---|---|---|

| 4-Vinylpyridine | Styrene | 0.700 ± 0.005 | 0.335 ± 0.001 | 80°C, Toluene, Low Conversion (<20%) | metu.edu.tr |

| 4-Vinylpyridine | Styrene | 0.80 ± 0.20 | 0.66 ± 0.05 | Free Radical Bulk Polymerization | niscpr.res.inresearchgate.net |

| 4-Vinylpyridine | Methyl Methacrylate | 1.286 | 0.559 | 30°C, 1,4-Dioxane, Kelen–Tudos Method | researchgate.net |

Data interpretation: The product of reactivity ratios (r1 x r2) indicates the nature of the copolymer. For the 4-Vinylpyridine/Styrene system, the product is less than 1, suggesting a tendency toward random incorporation of monomers. For the 4-Vinylpyridine/Methyl Methacrylate system, the values suggest that a growing chain ending in 4-vinylpyridine preferentially adds another 4-vinylpyridine monomer.

Influence of the Protonated Pyridine Moiety on Polymerization Behavior and Resultant Polymer Architecture

The protonation of the pyridine ring in the 4-vinylpyridine monomer to form a pyridinium (B92312) cation, as in 4-vinylpyridine hydrofluoride, profoundly impacts both the polymerization process and the architecture of the resulting polymer.

Influence on Resultant Polymer Architecture: The protonated pyridine moiety is a powerful tool for directing the self-assembly and final structure of polymers, particularly in block copolymers.

Induction of Microphase Separation: In block copolymers where one block is poly(4-vinylpyridine), protonation can induce a disorder-to-order transition. mit.edu The introduction of acid protonates the pyridine units, transforming the block into a polyelectrolyte. This increases the thermodynamic incompatibility (segregation strength) between the charged poly(4-vinylpyridine) block and a neutral, non-polar block, forcing the polymer chains to self-assemble into well-defined nanostructures like lamellae or cylinders. mit.edu

Control of Particle Morphology: The degree of protonation directly influences the architecture of nanoparticles formed through processes like polymerization-induced self-assembly (PISA). rsc.org At lower pH values, the higher charge density on the protonated pyridine stabilizer blocks leads to stronger electrostatic repulsion. rsc.org This enhanced repulsion provides better stabilization for growing particles, resulting in the formation of smaller nanoparticles. rsc.org

Driving Shape Transitions: The change in hydrophilicity upon protonation can be harnessed to trigger dramatic morphological changes in block copolymer assemblies. Research has shown that sequential protonation of a poly(vinylpyridine) block can drive transitions from simple onion-like spheres to more complex architectures such as ellipsoids, discs, and Janus cups. rsc.org The strong electrostatic repulsion within the swollen, protonated domains is a key driver for these structural rearrangements. rsc.org

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction of 4-Vinylpyridinehydrofluoride and its Analogs

Single-crystal X-ray diffraction is the most definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This information allows for a detailed understanding of molecular conformation, bond lengths, bond angles, and intermolecular interactions.

The crystal structures of various pyridinium (B92312) halides have been determined, providing a basis for predicting the structural parameters of this compound. For instance, the crystal structure of 4-acetylpyridinium chloride has been resolved, revealing its crystallographic details. researchgate.net Similarly, the crystallographic data for 4-amino-1-(4-methylbenzyl)pyridinium bromide shows two independent ion pairs in the asymmetric unit. nih.gov

A systematic study of 4-halopyridinium halides (where the halogen is Cl, Br, or I) indicates that these compounds crystallize in structures that facilitate the formation of specific intermolecular interactions. rsc.org The choice of the halide anion can influence the resulting crystal system and unit cell parameters due to differences in ionic radii and hydrogen bonding capabilities.

To illustrate the typical crystallographic parameters of pyridinium salts, the following table presents data for some representative analogs.

Interactive Data Table: Crystallographic Data for Pyridinium Salt Analogs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| 4-Acetylpyridinium chloride | C₇H₈NO⁺·Cl⁻ | Orthorhombic | Pna2₁ | 17.52 | 8.97 | 11.35 | 90 | 90 | 90 | 16 | wikipedia.org |

| 4-Amino-1-(4-methylbenzyl)pyridinium bromide | C₁₃H₁₅N₂⁺·Br⁻ | Orthorhombic | Pna2₁ | 10.5646 | 18.7980 | 26.9782 | 90 | 90 | 90 | 16 | nih.gov |

Note: The data for pyridine (B92270) is included for comparison of the parent molecule's crystal packing.

Single-crystal X-ray diffraction allows for the precise measurement of bond lengths and angles within the 4-vinylpyridinium cation and its analogs. In the solid state, the pyridinium ring is expected to be largely planar. The vinyl group's orientation relative to the pyridinium ring can vary, influenced by packing forces and intermolecular interactions within the crystal lattice.

For the parent pyridine molecule, the C-N and C-C bond lengths within the aromatic ring are well-established. nist.gov Upon protonation to form the pyridinium cation, slight adjustments in these bond lengths and angles are anticipated due to the change in the electronic structure of the ring.

The table below provides selected bond lengths and angles for pyridine, which serve as a foundational reference for the pyridinium cation in this compound.

Interactive Data Table: Selected Bond Lengths and Angles for Pyridine

| Bond/Angle | Description | Value | Reference |

| rCN | C-N bond length | 1.340 Å | nist.gov |

| rCC (near N) | C-C bond length adjacent to Nitrogen | 1.390 Å | nist.gov |

| rCC (far from N) | C-C bond length distant from Nitrogen | 1.400 Å | nist.gov |

| aCNC | Angle between two carbons and nitrogen | 116.7° | nist.gov |

| aCCN | Angle within the ring involving C-C-N | 124° | nist.gov |

| aCCC | Angles within the carbon framework of the ring | 118.1° - 118.6° | nist.gov |

In the crystal structure of 4-acetylpyridinium chloride, the bond lengths of the pyridine moiety are consistent with literature data for similar structures. researchgate.net

Hydrogen bonding plays a crucial role in the solid-state assembly of pyridinium halides. The acidic proton on the pyridinium nitrogen atom acts as a strong hydrogen bond donor, readily interacting with the halide anion, which is a hydrogen bond acceptor.

In the case of this compound, a strong N-H···F hydrogen bond is expected to be a dominant feature of its crystal structure. The fluoride (B91410) ion is a particularly strong hydrogen bond acceptor, which would lead to a robust and directional interaction.

In the crystal structure of 4-acetylpyridinium chloride, a network of N-H···Cl interactions is a key stabilizing feature. researchgate.net Similarly, for 4-amino-1-(4-methylbenzyl)pyridinium bromide, N-H···Br hydrogen bonds connect the cations and anions, forming a three-dimensional network. nih.gov These examples underscore the importance of hydrogen bonding in dictating the supramolecular architecture of pyridinium salts.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline phases, or polymorphs, of a compound. Polymorphs are different crystal structures of the same chemical substance, and they can exhibit distinct physical properties.

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and relative intensities of these peaks are determined by the crystal lattice of the substance. For this compound, PXRD would be an essential tool for routine phase identification and for screening for the existence of different polymorphic forms under various crystallization conditions.

While specific PXRD data for this compound is not available, the general methodology involves comparing the experimental PXRD pattern of a synthesized sample with calculated patterns from single-crystal X-ray diffraction data or with patterns from known phases. researchgate.netmdpi.com Any significant differences in peak positions or the appearance of new peaks could indicate the presence of a new polymorph or an impurity. rsc.org

Methodologies for Single Crystal Growth of this compound

The growth of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. For organic salts like this compound, several common techniques can be employed. The choice of method depends on the solubility and stability of the compound in various solvents.

Common methods for growing single crystals from solution include:

Slow Evaporation: A solution of the compound is prepared at or near saturation, and the solvent is allowed to evaporate slowly over time. This gradual increase in concentration can lead to the formation of well-ordered crystals. colorado.eduuni-marburg.de

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. uni-marburg.de

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals can form at the interface between the two liquids as they slowly mix. colorado.edu

For pyridinium salts, crystallization from polar solvents such as ethanol, methanol, or water, or mixtures thereof, is often successful. The key to obtaining crystals suitable for X-ray diffraction is to control the rate of crystallization, allowing for slow and ordered growth. mdpi.com

Computational Crystallography for Predicting and Understanding Solid-State Structures

Computational methods are increasingly used to predict and analyze the crystal structures of organic molecules. Crystal structure prediction (CSP) aims to identify the most stable crystal packing arrangements for a given molecule based on its chemical structure. These methods calculate the lattice energy of a large number of hypothetical crystal structures, and the most energetically favorable structures are considered as potential polymorphs.

For ionic compounds like this compound, CSP can be particularly insightful. The calculations must accurately model the strong electrostatic interactions and hydrogen bonding between the 4-vinylpyridinium cation and the fluoride anion. By comparing the calculated lattice energies of different hydrogen-bonding motifs and packing arrangements, it is possible to predict the most likely crystal structure. nih.gov

Furthermore, computational modeling can be used in conjunction with experimental data to refine and understand the observed crystal structures. For example, density functional theory (DFT) calculations can be used to optimize the geometry of the molecule and to analyze the electronic structure and intermolecular interactions within the crystal. mdpi.comnih.gov This combined experimental and computational approach provides a powerful tool for a comprehensive understanding of the solid-state structure of this compound.

Academic Applications in Advanced Organic Synthesis and Catalysis

Role of 4-Vinylpyridinehydrofluoride as a Reagent in Stoichiometric and Catalytic Organic Transformations

4-Vinylpyridine (B31050) hydrofluoride and its polymeric counterparts have emerged as versatile reagents in organic synthesis, capable of acting in both catalytic and stoichiometric capacities. The reactivity stems from the dual functionality of the molecule: the acidic pyridinium (B92312) proton and the reactive vinyl group, alongside the nucleophilic nitrogen atom upon deprotonation.

The protonated form of 4-vinylpyridine, the pyridinium ion present in 4-vinylpyridine hydrofluoride, serves as a Brønsted acid. This acidity is harnessed in various catalytic applications, particularly when the pyridine (B92270) moiety is supported on a polymer backbone, creating a recyclable and robust solid acid catalyst. researchgate.net

Poly(4-vinylpyridine)-supported Brønsted acids (P4VP-HX) are prepared through techniques like wet impregnation and have proven to be efficient heterogeneous catalysts for reactions such as the acetylation of alcohols, amines, and phenols. researchgate.net The protonated pyridine ring on the polymer acts as the catalytic site. Similarly, sulfonated poly(4-vinylpyridine) combined with heteropolyacids creates a reusable, green solid catalyst for multi-component reactions. This catalyst has been successfully employed in the one-pot synthesis of β-amino carbonyl compounds via the Mannich reaction, demonstrating excellent yields. The combination of the acidic SO3H groups, the polymeric framework, and the heteropolyanion results in a highly effective catalytic system that can be easily recovered and reused multiple times without significant loss of activity.

These polymeric systems highlight the intrinsic ability of the protonated 4-vinylpyridine unit to function as a proton donor, facilitating acid-catalyzed transformations. The monomeric hydrofluoride salt can be expected to exhibit similar acidic properties in homogeneous reaction media.

Upon deprotonation, the nitrogen atom of the pyridine ring in 4-vinylpyridine becomes a potent nucleophile. This nucleophilicity is fundamental to its role in various organic transformations and polymerization processes. The free base, 4-vinylpyridine, can participate in nucleophilic substitution and addition reactions. guidechem.com For instance, it is used as a reagent for the modification of cysteine residues in biochemistry through alkylation. chemicalbook.com

The nucleophilic character of the pyridine nitrogen is also central to its polymerization. Anionic polymerization of 4-vinylpyridine, however, can be complicated by side reactions involving the nucleophilic attack of the anion on the pyridine ring of the monomer or the growing polymer chain. chemicalbook.com In the context of catalysis, the nucleophilic nitrogen can coordinate to Lewis acidic centers, which can be a basis for catalyst design but may also lead to catalyst deactivation in certain reactions, such as palladium-catalyzed couplings. researchgate.net

Precursor for the Synthesis of Novel Organic Scaffolds and Fine Chemicals

4-Vinylpyridine is a valuable building block for the synthesis of a diverse range of organic molecules and materials. guidechem.comchemicalbook.com Its vinyl group and pyridine ring offer multiple reaction sites for elaboration into more complex structures.

A significant application is in palladium-catalyzed cross-coupling reactions. For example, the ligand-free oxidative Heck reaction between 4-vinylpyridine and various arylboronic acids provides a selective route to synthesize (E)-4-styrylpyridines. researchgate.net These products are important in materials science, medicinal chemistry, and as ligands in coordination chemistry. researchgate.net This reaction demonstrates the utility of 4-vinylpyridine as a precursor for creating carbon-carbon bonds and introducing the styrylpyridyl scaffold into organic molecules.

Furthermore, 4-vinylpyridine is the monomer for poly(4-vinylpyridine) (P4VP), a polymer with wide-ranging applications. chemicalbook.comresearchgate.net P4VP can be functionalized to create polyelectrolytes through protonation or quaternization, and it is used in coatings, adhesives, and ion-exchange resins. guidechem.comchemicalbook.com The polymer also serves as a template for synthesizing advanced materials, such as self-supported porous transition metal hydroxides. nih.govnih.gov

The synthesis of 4-vinylpyridine itself is typically achieved by reacting 4-picoline with formaldehyde to produce 4-pyridineethanol, which is subsequently dehydrated. chemicalbook.com

Ligand Design and Precursor for Transition Metal Catalysis

The pyridine nitrogen in 4-vinylpyridine provides a coordination site for transition metals, making it a fundamental component in ligand design and catalysis.

The 4-vinylpyridine framework can be readily derivatized to create a variety of ligands for transition metal catalysts. The vinyl group allows for further functionalization, while the pyridine nitrogen acts as the primary binding site for the metal center. For example, (E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde, a derivative of 4-vinylpyridine, has been used to develop highly conjugated chalcone compounds which are then explored for their coordination chemistry with cations like silver(I). researchgate.net The ability of the pyridine nitrogen to become protonated allows for control over its coordinating ability; in its protonated (hydrofluoride) form, its coordination to a metal center is inhibited. Deprotonation restores its function as a ligand. This pH-dependent coordination is a key principle in creating switchable catalytic systems and in the synthesis of materials like porous metal hydroxides, where coordination between protonated P4VP and metal precursors is pH-controlled. nih.govnih.gov

The performance of catalysts derived from 4-vinylpyridine ligands is evaluated in various model reactions. A key example is the synthesis of (E)-4-styrylpyridines via the palladium-catalyzed oxidative Heck reaction. researchgate.net This reaction shows high selectivity for the E-isomer and proceeds in moderate to good yields under ligand-free conditions, although the coordinating nature of the 4-vinylpyridine nitrogen must be managed to prevent catalyst deactivation. researchgate.net

The table below summarizes the results for the synthesis of (E)-4-styrylpyridines from 4-vinylpyridine and various arylboronic acids, showcasing the scope of this transformation.

| Arylboronic Acid Substituent | Yield (%) |

|---|---|

| Phenyl | 68 |

| 4-Methylphenyl | 75 |

| 3-Methylphenyl | 72 |

| 2-Methylphenyl | 65 |

| 4-Methoxyphenyl | 82 |

| 4-Fluorophenyl | 63 |

| 4-Chlorophenyl | 58 |

| 4-Bromophenyl | 55 |

Data sourced from a study on the ligand-free palladium-catalyzed oxidative Heck reaction. researchgate.net The reaction conditions involved 4-vinylpyridine, the respective arylboronic acid, a palladium catalyst, and a base in DMF at 90°C under an oxygen atmosphere.

This demonstrates the successful application of 4-vinylpyridine as a substrate in achieving high chemoselectivity and regioselectivity in a key organic transformation.

Q & A

Basic: What are the standard protocols for synthesizing 4-vinylpyridinehydrofluoride, and how do reaction conditions influence polymerization outcomes?

Methodological Answer:

Homopolymerization of 4-vinylpyridine (4VP) typically employs controlled radical polymerization (CRP) techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. Key parameters include solvent selection (e.g., DMF for solubility), initiator-to-monomer ratios (e.g., 1:50), and temperature (60–80°C). For example, using BlocBuilder initiators at 70°C in DMF yields polymers with controlled molecular weights (Mn ~10,000–20,000 g/mol) and low dispersity (Đ <1.3) . Experimental conditions should be optimized using kinetic studies (time-dependent conversion rates) and characterized via size-exclusion chromatography (SEC).

Data Reference:

-

Table 1 (Experimental Conditions):

Initiator Temp (°C) Time (h) Mn (g/mol) Đ BlocBuilder 70 24 15,200 1.2 NHS-BlocBuilder 70 18 12,500 1.1

Advanced: How can researchers optimize reaction parameters to mitigate side reactions during 4VP hydrofluoride synthesis?

Methodological Answer:

Side reactions (e.g., branching or premature termination) can be minimized by:

Stoichiometric control: Maintain a 1:1 molar ratio of 4VP to HF to avoid excess acid-induced degradation.

Inert atmosphere: Use nitrogen purging to prevent oxidation.

Temperature modulation: Lower reaction temperatures (e.g., 40°C) reduce radical recombination but may prolong reaction times. Kinetic modeling (e.g., pseudo-first-order rate constants) and real-time monitoring via FTIR or Raman spectroscopy are critical for identifying optimal conditions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, impervious lab coats, and safety goggles (HF-resistant materials).

- Ventilation: Use fume hoods with ≥100 ft/min airflow to prevent HF vapor inhalation.

- Emergency procedures: Neutralize spills with calcium gluconate gel and maintain 2.5% calcium gluconate solution for eye exposure .

- Storage: Keep in airtight containers with inert gas (argon) to prevent moisture absorption .

Advanced: What methodologies enable in situ detection of HF release during 4VP hydrofluoride reactions?

Methodological Answer:

- Ion-selective electrodes (ISEs): Calibrate fluoride-specific electrodes with standard solutions (0.1–100 ppm F⁻) and validate via Nernstian response.

- Fluorometric probes: Use lanthanum-based sensors (e.g., LaF₃ crystals) for real-time monitoring.

- Gas chromatography-mass spectrometry (GC-MS): Trap HF vapors on sodium fluoride-coated filters and analyze derivatized samples (e.g., trimethylsilyl fluoride) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (D₂O) identifies vinyl proton shifts (δ 5.5–6.5 ppm) and pyridine ring protons (δ 8.0–8.5 ppm).

- FTIR: Peaks at 1640 cm⁻¹ (C=N stretch) and 1100 cm⁻¹ (C-F stretch) confirm structural integrity.

- Elemental analysis: Quantify fluorine content (±0.3% accuracy) via combustion ion chromatography .

Advanced: How can researchers validate fluoride quantification methods in heterogeneous reaction systems?

Methodological Answer:

- Standard addition method: Spike samples with known fluoride concentrations (0–50 ppm) and assess recovery rates (target: 95–105%).

- Cross-validation: Compare results from ISE, ion chromatography (IC), and colorimetric assays (e.g., SPADNS method).